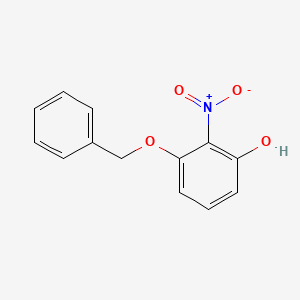

3-(Benzyloxy)-2-nitrophenol

Description

Contextualization within Nitroaromatic and Benzyloxy-Substituted Phenol (B47542) Chemistry

3-(Benzyloxy)-2-nitrophenol is a member of two important classes of organic compounds: nitroaromatics and benzyloxy-substituted phenols.

Nitroaromatic Compounds: These are organic molecules containing one or more nitro groups (–NO₂) attached to an aromatic ring. nih.gov The nitro group is strongly electron-withdrawing, a property that significantly influences the reactivity of the aromatic ring. wikipedia.org This electron-withdrawing nature deactivates the ring towards electrophilic aromatic substitution but facilitates nucleophilic aromatic substitution. wikipedia.org Nitroaromatic compounds are pivotal intermediates in the synthesis of a wide array of industrial chemicals, including pharmaceuticals and dyes. numberanalytics.comnumberanalytics.com A crucial reaction of nitroaromatics is their reduction to the corresponding amines, a foundational transformation in organic synthesis. wikipedia.orgnumberanalytics.com

Benzyloxy-Substituted Phenols: This class of compounds is characterized by the presence of a benzyloxy group (–OCH₂C₆H₅) and a hydroxyl group (–OH) on a phenolic ring. The benzyloxy group is often employed as a protecting group for the phenolic hydroxyl, which can be readily removed under specific conditions. These compounds are valuable building blocks in the synthesis of natural products and other complex organic molecules. iucr.orgnih.gov The synthesis of benzyloxy-substituted phenols often involves the reaction of a phenol with benzyl (B1604629) bromide in the presence of a base.

The combination of these functionalities in this compound results in a molecule with a unique reactivity profile, where the interplay between the electron-withdrawing nitro group and the electron-donating hydroxyl and benzyloxy groups dictates its chemical behavior.

Significance as a Synthetic Precursor in Complex Organic Synthesis

The strategic placement of the three functional groups in this compound makes it a highly valuable precursor in multi-step organic syntheses. Researchers have utilized this compound as a starting material for the construction of more elaborate molecular frameworks.

For instance, it has been reported as an intermediate in the synthesis of compounds with potential anticancer activity and in the creation of various natural products. iucr.orgnih.gov Its utility often stems from the ability to selectively modify each of the functional groups. The nitro group can be reduced to an amine, the phenolic hydroxyl can be alkylated or acylated, and the benzyloxy group can be cleaved to reveal the free phenol. This sequential and selective manipulation allows for the introduction of diverse functionalities and the construction of complex target molecules.

A notable application of a related compound, 4-(benzyloxy)-2-nitrophenol, is as a synthetic building block for fluorescent ion indicators. medchemexpress.comchemsrc.combioscience.co.ukmedchemexpress.comcymitquimica.commedchemexpress.com This highlights the potential of benzyloxy-nitrophenol scaffolds in the development of functional molecules.

Overview of Research Trajectories Related to the Chemical Compound

Current research involving this compound and its isomers primarily focuses on its application as a versatile synthetic intermediate. The investigation into its reactivity and its incorporation into larger, more complex molecules remains a key area of study.

One significant research trajectory involves its use in the synthesis of heterocyclic compounds. The presence of the nitro and hydroxyl groups in an ortho relationship provides a reactive site for cyclization reactions following the reduction of the nitro group. This can lead to the formation of various nitrogen-containing heterocyclic systems, which are prevalent in many biologically active molecules.

Another area of interest is the exploration of its derivatives in medicinal chemistry. As mentioned, derivatives of benzyloxy-nitrophenols have been investigated for their potential as anticancer agents. iucr.orgnih.gov Further research may focus on synthesizing and evaluating a broader range of derivatives of this compound to explore their structure-activity relationships.

The synthesis of this compound and its derivatives is also a subject of study. For example, the synthesis of 1-[(3-Benzyloxy-2-nitrophenoxy)methyl]benzene is achieved by reacting this compound with benzyl bromide in the presence of potassium carbonate. iucr.orgnih.gov Similarly, the synthesis of 3-benzyloxy-2-nitrotoluene involves the reaction of 3-methyl-2-nitrophenol (B1664609) with benzyl bromide and potassium carbonate. prepchem.com

Structure

3D Structure

Properties

IUPAC Name |

2-nitro-3-phenylmethoxyphenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO4/c15-11-7-4-8-12(13(11)14(16)17)18-9-10-5-2-1-3-6-10/h1-8,15H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJKYCRSONHRGJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC(=C2[N+](=O)[O-])O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Benzyloxy 2 Nitrophenol

Direct Synthesis Strategies

Direct synthesis of 3-(benzyloxy)-2-nitrophenol is most commonly achieved through the O-alkylation of 2-nitroresorcinol (B108372). This approach leverages the nucleophilic character of the hydroxyl groups of 2-nitroresorcinol to react with an appropriate benzylating agent.

O-Alkylation of 2-Nitroresorcinol with Benzyl (B1604629) Halides

The O-alkylation of 2-nitroresorcinol with benzyl halides, such as benzyl bromide or benzyl chloride, represents a primary route to this compound. This reaction is a variation of the Williamson ether synthesis, a widely employed method for the formation of ethers. The reaction involves the deprotonation of a hydroxyl group on the 2-nitroresorcinol molecule by a base to form a phenoxide ion. This is followed by the nucleophilic attack of the phenoxide ion on the benzyl halide, leading to the formation of the desired ether and a salt byproduct.

A general reaction scheme for this process is as follows: A mixture of 2-nitroresorcinol, a base such as potassium carbonate (K2CO3), and a benzyl halide like benzyl bromide are stirred in a suitable solvent, for instance, N,N-dimethylformamide (DMF). The reaction is typically heated to facilitate the reaction. A similar procedure has been reported for the synthesis of 3-benzyloxy-2-nitrotoluene from 3-methyl-2-nitrophenol (B1664609), which resulted in a high yield of the desired product. researchgate.net

Optimization of Reaction Conditions and Catalyst Systems

The efficiency of the O-alkylation of 2-nitroresorcinol can be significantly influenced by several factors, including the choice of base, solvent, temperature, and the potential use of a catalyst. Optimization of these parameters is crucial for maximizing the yield of this compound while minimizing side reactions, such as the formation of the dibenzylated product, 1,3-bis(benzyloxy)-2-nitrobenzene.

Key parameters for optimization include:

Base: A variety of bases can be employed, with common choices being alkali metal carbonates (e.g., K2CO3, Cs2CO3) and hydroxides (e.g., NaOH, KOH). The strength and steric bulk of the base can influence the selectivity of the reaction, particularly in the case of polyhydroxylated substrates.

Solvent: Polar aprotic solvents like DMF, dimethyl sulfoxide (B87167) (DMSO), and acetone (B3395972) are often used as they effectively solvate the cation of the base, enhancing the nucleophilicity of the phenoxide ion.

Temperature: The reaction temperature is a critical parameter that affects the reaction rate. Higher temperatures generally lead to faster reactions but may also promote the formation of undesired byproducts.

Catalyst: While not always necessary, the addition of a catalyst, such as certain metal salts, can sometimes improve the reaction rate and yield.

The following interactive table illustrates a hypothetical optimization of the reaction conditions for the synthesis of this compound based on the analogous synthesis of 3-benzyloxy-2-nitrotoluene. researchgate.net

| Entry | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | K2CO3 (1.1) | DMF | 80 | 4 | 75 |

| 2 | K2CO3 (1.1) | Acetone | Reflux | 8 | 68 |

| 3 | Cs2CO3 (1.1) | DMF | 80 | 3 | 82 |

| 4 | K2CO3 (1.1) | DMSO | 90 | 4 | 78 |

Analogous Benzylation Approaches in Nitrophenol Derivatives

Methodologies developed for the benzylation of other nitrophenol derivatives can be adapted for the synthesis of this compound. These approaches often aim to improve reaction efficiency, selectivity, and environmental friendliness.

Phase-Transfer Catalysis in Benzyloxy Introduction

Phase-transfer catalysis (PTC) is a powerful technique that facilitates the reaction between reactants in immiscible phases, typically a solid or aqueous phase and an organic phase. In the context of O-alkylation, a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide), transports the phenoxide ion from the solid or aqueous phase to the organic phase where it can react with the benzyl halide. This method can offer several advantages, including milder reaction conditions, faster reaction times, and the use of less expensive and less hazardous solvents.

For the synthesis of this compound, a PTC approach would involve stirring a mixture of 2-nitroresorcinol, an aqueous solution of a base like sodium hydroxide, an organic solvent containing benzyl bromide, and a catalytic amount of a phase-transfer catalyst.

The following table provides a hypothetical representation of reaction conditions for the phase-transfer catalyzed synthesis of this compound.

| Entry | Catalyst (mol%) | Solvent System | Temperature (°C) | Time (h) | Yield (%) |

| 1 | TBAB (5) | Toluene/H2O | 60 | 6 | 72 |

| 2 | Aliquat 336 (5) | Dichloromethane/H2O | RT | 12 | 65 |

| 3 | TBAB (5) | Heptane/H2O | 70 | 5 | 78 |

Selective Benzylation of Polyhydroxylated Nitroaromatics

A significant challenge in the synthesis of this compound is achieving selective monobenzylation at the desired hydroxyl group. In 2-nitroresorcinol, the two hydroxyl groups have different chemical environments due to the presence of the ortho-nitro group, which can influence their acidity and nucleophilicity. The hydroxyl group at the 3-position is generally considered more acidic due to the electron-withdrawing effect of the nitro group. This difference in acidity can be exploited to achieve selective deprotonation and subsequent benzylation.

Strategies for selective benzylation often involve the careful choice of base and reaction conditions. For instance, using a stoichiometric amount of a weaker base may favor the deprotonation of the more acidic hydroxyl group. Additionally, protecting group strategies can be employed, where one hydroxyl group is temporarily blocked while the other is benzylated, followed by deprotection.

Multi-Step Synthetic Sequences Incorporating Benzyloxy-Nitrophenol Moieties

While specific multi-step syntheses explicitly incorporating this compound as an intermediate are not extensively documented in readily available literature, this compound serves as a valuable building block for the synthesis of more complex molecules. The presence of the nitro group, the free hydroxyl group, and the benzyloxy group allows for a variety of subsequent chemical transformations.

For example, the nitro group can be reduced to an amine, which can then participate in the formation of heterocyclic rings or be further functionalized. The remaining hydroxyl group can be alkylated, acylated, or used as a directing group in electrophilic aromatic substitution reactions. The benzyloxy group can be cleaved under hydrogenolysis conditions to regenerate the hydroxyl group if needed at a later stage in the synthesis. These potential transformations make this compound a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and other functional organic molecules.

Chemical Transformations and Reaction Pathways of 3 Benzyloxy 2 Nitrophenol

Reactivity at the Phenolic Hydroxyl Position

The phenolic hydroxyl group in 3-(benzyloxy)-2-nitrophenol is a primary site for various chemical modifications, including alkylation and esterification. These reactions allow for the introduction of diverse functionalities, altering the compound's physical and chemical properties.

Further O-Alkylation Reactions for Ether Formation

The acidic proton of the phenolic hydroxyl group can be readily removed by a suitable base, forming a phenoxide ion. This nucleophilic phenoxide can then react with various alkylating agents to form new ether linkages. The general scheme for this O-alkylation involves the reaction of this compound with an alkyl halide (R-X) in the presence of a base.

A variety of bases and solvents can be employed to facilitate this transformation, with the choice often depending on the reactivity of the alkylating agent and the desired reaction conditions. Common bases include potassium carbonate (K₂CO₃), sodium hydride (NaH), and cesium carbonate (Cs₂CO₃). The reaction is typically carried out in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile (B52724) (CH₃CN).

| Alkylating Agent | Base | Solvent | Product |

| Methyl Iodide (CH₃I) | K₂CO₃ | DMF | 1-(Benzyloxy)-2-methoxy-3-nitrobenzene |

| Ethyl Bromide (CH₃CH₂Br) | NaH | THF | 1-(Benzyloxy)-2-ethoxy-3-nitrobenzene |

| Propargyl Bromide | Cs₂CO₃ | CH₃CN | 1-(Benzyloxy)-3-nitro-2-(prop-2-yn-1-yloxy)benzene |

Esterification and Other Functional Group Derivatizations

The phenolic hydroxyl group can also be converted into an ester through reaction with a carboxylic acid or its derivatives, such as an acid chloride or anhydride. This esterification is typically catalyzed by an acid or promoted by a coupling agent. For instance, reaction with acetyl chloride in the presence of a base like triethylamine (B128534) (Et₃N) or pyridine (B92270) yields the corresponding acetate (B1210297) ester.

Furthermore, the hydroxyl group can be transformed into other functional groups. For example, reaction with a sulfonyl chloride, such as tosyl chloride (TsCl), in the presence of a base affords a sulfonate ester. These derivatives can serve as protecting groups or as reactive intermediates for further transformations.

| Reagent | Base/Catalyst | Product |

| Acetic Anhydride | Pyridine | 3-(Benzyloxy)-2-nitrophenyl acetate |

| Benzoyl Chloride | Et₃N | 3-(Benzyloxy)-2-nitrophenyl benzoate |

| p-Toluenesulfonyl Chloride | DMAP | 3-(Benzyloxy)-2-nitrophenyl 4-methylbenzenesulfonate |

Transformations of the Nitro Group

The nitro group of this compound is a versatile functional handle that can be readily transformed into a variety of other nitrogen-containing groups, most notably an amino group through reduction.

Reductive Amination Pathways

The reduction of the nitro group to a primary amine is a common and crucial transformation. This reaction can be achieved using various reducing agents, with the choice often dictated by the presence of other sensitive functional groups in the molecule, such as the benzyloxy group which is susceptible to hydrogenolysis.

Catalytic hydrogenation is a highly effective method for this reduction. The use of palladium on carbon (Pd/C) as a catalyst with a hydrogen source, such as hydrogen gas (H₂) or a transfer hydrogenation reagent like ammonium (B1175870) formate, readily converts the nitro group to an amine. However, these conditions can also lead to the cleavage of the benzyloxy group.

To selectively reduce the nitro group while preserving the benzyl (B1604629) ether, alternative reducing agents are often employed. Metals in acidic media, such as iron (Fe) in acetic acid or tin(II) chloride (SnCl₂) in hydrochloric acid, are commonly used for this purpose. These methods are generally chemoselective for the reduction of the nitro group in the presence of a benzyloxy group.

| Reducing Agent | Solvent | Product |

| H₂, Pd/C | Ethanol (B145695) | 2-Amino-3-hydroxyphenol (via concomitant debenzylation) |

| SnCl₂·2H₂O | Ethanol/HCl | 3-(Benzyloxy)-2-aminophenol |

| Fe, NH₄Cl | Ethanol/H₂O | 3-(Benzyloxy)-2-aminophenol |

Interconversion to Other Nitrogen-Containing Functionalities

Beyond reduction to an amine, the nitro group can be converted into other nitrogen-containing functionalities. For instance, partial reduction can yield the corresponding nitroso or hydroxylamine (B1172632) derivatives, although isolation of these intermediates can be challenging due to their reactivity. Under specific conditions, the resulting amine from the nitro group reduction can be further derivatized in situ.

Cleavage and Modifications of the Benzyloxy Protecting Group

The benzyloxy group in this compound serves as a protecting group for the phenolic hydroxyl. Its removal is often a key step in the final stages of a synthetic sequence to unmask the free phenol (B47542).

The most common method for the cleavage of a benzyl ether is catalytic hydrogenolysis. This reaction is typically carried out using a palladium catalyst (e.g., Pd/C) and a hydrogen source. As mentioned previously, these conditions will also reduce the nitro group, leading to the formation of 2-amino-3-hydroxyphenol.

To selectively cleave the benzyloxy group without affecting the nitro group, other methods must be employed. Strong acids, such as trifluoroacetic acid (TFA) or boron trichloride (B1173362) (BCl₃), can effect the cleavage of the benzyl ether. These Lewis acidic conditions are generally compatible with the nitro group. The choice of acid and reaction conditions can be tuned to achieve the desired deprotection.

| Reagent | Solvent | Product |

| H₂, Pd/C | Methanol | 2-Amino-3-hydroxyphenol |

| BCl₃ | Dichloromethane | 2-Nitropyrogallol |

| Trifluoroacetic Acid (TFA) | Dichloromethane | 2-Nitropyrogallol |

Hydrogenolysis and Other Deprotection Strategies

The benzyloxy group is a common protecting group for phenols, prized for its stability under a range of conditions and its susceptibility to removal via reductive cleavage. However, in the case of this compound, the presence of the nitro group introduces a challenge of chemoselectivity, as the nitro group is also readily reduced. The outcome of a reduction reaction is therefore highly dependent on the chosen reagents and conditions.

Hydrogenolysis: Catalytic hydrogenation is the most common method for the cleavage of benzyl ethers. This typically involves the use of hydrogen gas (H₂) and a palladium on carbon catalyst (Pd/C). For this compound, this process can lead to three potential products:

Selective Debenzylation: Cleavage of the benzyl ether to yield 2-nitrocatechol (3-hydroxy-2-nitrophenol).

Selective Nitro Reduction: Reduction of the nitro group to an amine, yielding 2-amino-3-(benzyloxy)phenol.

Complete Reduction: Reduction of both the nitro group and the benzyl ether, yielding 2,3-diaminophenol.

Achieving selective debenzylation without reducing the nitro group is particularly challenging. Standard hydrogenolysis conditions (e.g., H₂, Pd/C, atmospheric pressure) often favor the reduction of the more easily reduced nitro group. rsc.orgmasterorganicchemistry.com Selective hydrogenolysis of benzyl groups in the presence of other reducible functionalities, such as aromatic halogens, has been achieved through careful selection of the catalyst and reaction parameters, suggesting that similar control may be possible for nitro-substituted compounds. nacatsoc.org

Alternative Reductive Methods: To circumvent the competitive reduction, alternative reagents have been developed for the selective reduction of aromatic nitro groups while leaving O-benzyl groups intact. Reagents such as tin(II) chloride (SnCl₂) in ethanol or hydrazine-based systems in the presence of zinc or magnesium powder can effectively reduce the nitro group to an amine without causing hydrogenolysis of the benzyl ether. niscpr.res.instackexchange.com This approach provides a reliable pathway to synthesize 2-amino-3-(benzyloxy)phenol.

Oxidative and Chemical Cleavage: Non-reductive methods offer an alternative strategy for deprotection that avoids reaction at the nitro group.

Oxidative Cleavage: Reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) can be used for the oxidative cleavage of benzyl ethers, particularly those activated with electron-donating groups like p-methoxybenzyl (PMB) ethers. mpg.de Recent developments have shown that visible-light-mediated debenzylation using DDQ can cleave standard benzyl ethers in the presence of sensitive functional groups. acs.org

Acid-Catalyzed Cleavage: Strong acids can cleave benzyl ethers, but this method is often limited to substrates that can withstand harsh acidic conditions. organic-chemistry.org

The choice of deprotection strategy is critical and dictated by the desired final product.

| Reagent/Condition | Reaction Type | Likely Major Product | Reference |

|---|---|---|---|

| H₂, Pd/C (standard conditions) | Catalytic Hydrogenation | 2-Amino-3-(benzyloxy)phenol | rsc.orgmasterorganicchemistry.com |

| SnCl₂·2H₂O, Ethanol | Chemoselective Reduction | 2-Amino-3-(benzyloxy)phenol | stackexchange.com |

| Hydrazine glyoxylate, Zn powder | Chemoselective Reduction | 2-Amino-3-(benzyloxy)phenol | niscpr.res.in |

| DDQ, visible light | Oxidative Cleavage | 2-Nitrocatechol | mpg.deacs.org |

Selective Functionalization of the Benzylic Moiety

The benzylic position (the -CH₂- group of the benzyl ether) is susceptible to functionalization, primarily through oxidation reactions, due to the relatively low bond dissociation energy of its C-H bonds. nih.gov This allows for the introduction of new functional groups without altering the phenolic ring or the protecting group itself.

Modern synthetic methods enable the direct oxidation of benzylic C-H bonds to form alcohols or carbonyl compounds. nih.gov

Benzylic Oxidation to Alcohols: Selective mono-oxygenation of benzylic C-H bonds to form benzylic alcohols can be achieved using specific oxidant systems, such as bis(methanesulfonyl) peroxide. nih.govorganic-chemistry.org This transformation provides access to alcohols while avoiding overoxidation to ketones and is often compatible with a wide range of other functional groups. organic-chemistry.org

Benzylic Oxidation to Ketones: A variety of catalytic systems, often employing transition metals like copper or iron in combination with oxidants such as tert-butyl hydroperoxide (TBHP) or molecular oxygen, can convert the benzylic methylene (B1212753) group into a carbonyl. nih.gov Electrochemical methods have also emerged as a powerful tool for this transformation. researchgate.net

Applying these methods to this compound would yield derivatives functionalized on the benzyl group, such as 2-nitro-3-(hydroxy(phenyl)methoxy)phenol or 2-nitro-3-(benzoylmethoxy)phenol. The electron-withdrawing nature of the nitrophenol substituent may influence the reactivity of the benzylic C-H bonds, but the general applicability of these reactions to complex molecules suggests their feasibility. researchgate.net

| Transformation | Typical Reagents | Potential Product | Reference |

|---|---|---|---|

| C-H to C-OH (Alcohol) | Bis(methanesulfonyl) peroxide, Cu(I) acetate | 2-Nitro-3-(hydroxy(phenyl)methoxy)phenol | nih.govorganic-chemistry.org |

| C-H to C=O (Ketone) | CuCl₂, TBHP or O₂ | 2-Nitro-3-(benzoylmethoxy)phenol | nih.gov |

| C-H to C=O (Ketone) | Electrochemical oxidation | 2-Nitro-3-(benzoylmethoxy)phenol | researchgate.net |

Electrophilic and Nucleophilic Aromatic Substitutions on the Phenolic Ring

The aromatic ring of this compound is subject to both electrophilic and nucleophilic substitution, with the outcome determined by the electronic properties of the existing substituents.

Electrophilic Aromatic Substitution (EAS): The phenolic ring is highly activated towards electrophilic attack due to the powerful electron-donating effects of the hydroxyl (-OH) and benzyloxy (-OCH₂Ph) groups. Both are ortho-, para-directing activators. byjus.comquora.com In contrast, the nitro (-NO₂) group is a strong deactivator and meta-director. quora.com

The directing effects of these groups on the available positions (C4, C5, and C6) can be summarized as follows:

-OH group (at C1): Directs ortho (C2, C6) and para (C4).

-NO₂ group (at C2): Directs meta (C4, C6).

-OBn group (at C3): Directs ortho (C2, C4) and para (C6).

The combined influence of these groups strongly favors substitution at the C4 and C6 positions, which are activated by both the -OH and -OBn groups. The hydroxyl group is one of the most powerful activating groups, and its influence, combined with that of the benzyloxy group, will overwhelmingly dominate the deactivating effect of the nitro group. byjus.com Therefore, reactions such as halogenation or nitration are expected to occur preferentially at positions 4 and 6. Given the high activation, reactions like bromination with bromine water could potentially lead to disubstitution at both C4 and C6. byjus.com

Nucleophilic Aromatic Substitution (SNAr): Nucleophilic aromatic substitution is a plausible pathway for this molecule due to the presence of a strong electron-withdrawing nitro group. masterorganicchemistry.com The SNAr mechanism requires an electron-deficient aromatic ring and a suitable leaving group. The reaction is most favorable when the electron-withdrawing group is positioned ortho or para to the leaving group, as this allows for resonance stabilization of the negatively charged intermediate (Meisenheimer complex). wikipedia.orglibretexts.org

In this compound, the nitro group at C2 is ortho to the benzyloxy group at C3. This arrangement activates the C3 position for nucleophilic attack, potentially allowing the benzyloxy group to function as a leaving group upon attack by a strong nucleophile (e.g., methoxide, hydroxide). wikipedia.orglibretexts.org This would result in the displacement of the benzyloxy group and the formation of a new derivative, such as 3-methoxy-2-nitrophenol. This reactivity is a direct contrast to electrophilic substitution and highlights the versatile chemical nature of the molecule.

| Reaction Type | Key Factors | Predicted Outcome | Reference |

|---|---|---|---|

| Electrophilic Aromatic Substitution (EAS) | -OH and -OBn are strong ortho, para-directing activators. -NO₂ is a meta-directing deactivator. | Substitution occurs preferentially at C4 and C6 positions. | byjus.comquora.com |

| Nucleophilic Aromatic Substitution (SNAr) | -NO₂ group is strongly electron-withdrawing and is ortho to the -OBn group. | Attack by a strong nucleophile at C3, with the benzyloxy group acting as a leaving group. | masterorganicchemistry.comwikipedia.orglibretexts.org |

Strategic Role As an Intermediate in Complex Organic Synthesis

Application in Medicinal Chemistry Scaffolds

In the realm of medicinal chemistry, 3-(benzyloxy)-2-nitrophenol and its derivatives are instrumental in the development of novel therapeutic agents. The compound provides a foundational scaffold that can be elaborated into more complex structures with desired pharmacological activities.

This compound serves as a crucial starting material for the synthesis of various pharmaceutical intermediates. nih.govresearchgate.net These intermediates are chemical compounds that are steps in the synthesis of an active pharmaceutical ingredient (API). pharmaoffer.com The presence of the nitro group, which can be reduced to an amino group, and the hydroxyl and benzyloxy groups, which can be modified or removed, allows for the introduction of diverse functionalities. This versatility is a key attribute in the generation of lead compounds, which are molecules that show promising biological activity and serve as the starting point for drug development. For instance, derivatives of this compound are utilized in the creation of complex molecules for therapeutic applications. The ability to synthesize a library of compounds from this single precursor facilitates the exploration of structure-activity relationships (SAR), a critical aspect of drug discovery.

| Intermediate | Application | Reference |

| 1-((3-(Benzyloxy)-2-nitrophenoxy)methyl)benzene | Synthesis of pharmaceutical products | nih.govresearchgate.net |

| 2'-benzyloxy-5'-nitro-acetophenone | Synthesis of BACE-1 inhibitors | researchgate.net |

The scaffold of this compound is particularly valuable in the synthesis of anticancer agents and analogues of natural products. nih.govresearchgate.net Many natural products with potent biological activities are complex and difficult to synthesize. By using this compound as a starting material, chemists can construct analogues of these natural products, which are structurally similar compounds that may retain or even improve upon the biological activity of the parent compound. For example, the core structure can be found in more complex molecules designed to have antiproliferative effects. researchgate.net Research has demonstrated the use of related benzoxazolone derivatives, which can be synthesized from nitrophenol precursors, in targeting breast cancer cells. nih.gov The synthesis of a series of nimesulide (B1678887) analogs with potent anti-cancer activity has also been reported, highlighting the utility of substituted nitrophenyl moieties in this therapeutic area. nih.gov

| Compound Type | Therapeutic Target | Reference |

| Benzoxazolone derivatives | Breast cancer cells | nih.gov |

| Nimesulide analogues | Various cancer cell lines | nih.gov |

| Nitroxoline derivatives | Pancreatic cancer | researchgate.net |

The rational design of enzyme inhibitors is a cornerstone of modern drug discovery, and this compound derivatives have been employed in this context. nih.gov A notable example is the design and synthesis of inhibitors for β-secretase (BACE-1), an enzyme implicated in Alzheimer's disease. researchgate.net In a specific study, a series of 3-(2-aminoheterocycle)-4-benzyloxyphenylbenzamide derivatives were synthesized and evaluated as BACE-1 inhibitors. researchgate.net The synthesis started from 4-nitrophenol (B140041) and involved the introduction of a benzyloxy group to create a key intermediate, demonstrating the importance of the benzyloxynitrophenyl scaffold in accessing these bioactive molecules. researchgate.net One of the synthesized compounds, 5e , which contains a 2-amino-6H-1,3,4-thiadizine moiety, showed the most potent BACE-1 inhibitory activity with an IC50 value of 9.9 μΜ. researchgate.net

| Inhibitor Class | Target Enzyme | Key Intermediate | IC50 Value (Compound 5e) | Reference |

| 3-(2-aminoheterocycle)-4-benzyloxyphenylbenzamide derivatives | BACE-1 | 2'-benzyloxy-5'-nitro-acetophenone | 9.9 μΜ | researchgate.net |

Utilization in Agrochemical and Fine Chemical Synthesis

While the primary focus of research on this compound has been in medicinal chemistry, its structural motifs are also relevant to the agrochemical and fine chemical industries. A related compound, 3-(benzyloxy)-4-methylphenylamine, is noted as a precursor in the production of agrochemicals, suggesting that the benzyloxyaniline scaffold, accessible from this compound via reduction of the nitro group, is valuable in this sector. lookchem.com Fine chemicals are pure, single substances produced in limited quantities for specialized applications, and the versatility of this compound makes it a candidate for the synthesis of such high-value products.

Development of Advanced Materials and Functional Molecules

The application of this compound extends beyond biological applications into the realm of materials science. The compound's reactive functional groups allow for its incorporation into larger molecular architectures, leading to the development of advanced materials with specific functions. For instance, a related compound, 4-(benzyloxy)-2-nitrophenol, is used as a synthetic building block for fluorescent ion indicators. medchemexpress.com

A significant application of derivatives of this compound is in the synthesis of Schiff base ligands and their corresponding coordination complexes. mdpi.com Schiff bases are formed by the condensation of a primary amine with an aldehyde or ketone and are known for their ability to form stable complexes with a wide range of metal ions. ekb.eg

Specifically, 4-(benzyloxy)-2-hydroxybenzaldehyde, which can be synthesized from a this compound precursor, is a key component in creating these ligands. nih.gov This aldehyde can be reacted with various aminophenols to produce Schiff base ligands such as 4-((4-(benzyloxy)-2-hydroxybenzylidene)amino)-[1,1'-biphenyl]-3-ol (BHAP), 6-((4-(benzyloxy)-2-hydroxybenzylidene)amino)-4,6-dichloro-3-methylphenol (BHACM), and 2-((4-(benzyloxy)-2-hydroxybenzylidene)amino)-6-chloro-4-nitrophenol (BHACN). nih.gov These ligands can then coordinate with transition metals like Co(II), Ni(II), Cu(II), and Zn(II) to form coordination complexes. nih.gov These complexes have been studied for their potential antioxidant and antimicrobial activities. nih.gov The formation of stable metal chelates is a well-established area of coordination chemistry, and these particular complexes demonstrate the utility of the benzyloxy-substituted phenol (B47542) scaffold in creating functional inorganic-organic hybrid materials. scirp.orgmdpi.com

| Schiff Base Ligand | Metal Ions | Potential Application | Reference |

| 4-((4-(benzyloxy)-2-hydroxybenzylidene)amino)-[1,1'-biphenyl]-3-ol (BHAP) | Co(II), Ni(II), Cu(II), Zn(II) | Antioxidant, Antimicrobial | nih.gov |

| 6-((4-(benzyloxy)-2-hydroxybenzylidene)amino)-4,6-dichloro-3-methylphenol (BHACM) | Co(II), Ni(II), Cu(II), Zn(II) | Antioxidant, Antimicrobial | nih.gov |

| 2-((4-(benzyloxy)-2-hydroxybenzylidene)amino)-6-chloro-4-nitrophenol (BHACN) | Co(II), Ni(II), Cu(II), Zn(II) | Antioxidant, Antimicrobial | nih.gov |

Fabrication of Fluorescent Probes and Chemosensors

The strategic incorporation of the this compound scaffold and its derivatives serves as a cornerstone in the sophisticated fabrication of fluorescent probes and chemosensors. These advanced analytical tools are engineered for the highly selective and sensitive detection of biologically and environmentally significant analytes. The unique electronic and structural characteristics of this class of compounds enable the rational design of probes that exhibit a distinct fluorescence response upon interaction with a target molecule.

A noteworthy application in this domain is the development of fluorescent probes for the detection of tyrosinase, an enzyme of considerable interest due to its role as a biomarker for melanoma and its involvement in various physiological processes. dicp.ac.cn Researchers have ingeniously utilized a derivative of the core structure, the 3-hydroxybenzyloxy moiety, as a specific recognition site for tyrosinase. dicp.ac.cncapes.gov.br This strategic design choice addresses a significant challenge in the field: the interference from reactive oxygen species (ROS) that often plagues probes based on the 4-hydroxyphenyl isomer. dicp.ac.cnrsc.org

The underlying mechanism of these probes is a testament to elegant chemical design. The 3-hydroxybenzyloxy group, which can be synthesized from precursors like this compound, is specifically targeted by tyrosinase. The enzyme catalyzes the hydroxylation at the vacant 4-position of the phenol ring. dicp.ac.cnrsc.org This enzymatic transformation triggers a subsequent 1,6-rearrangement and elimination cascade, leading to the release of the tethered fluorophore and a consequent "turn-on" of the fluorescence signal. rsc.org This process is highly specific to tyrosinase, as common ROS are incapable of initiating this precise hydroxylation, thus ensuring high selectivity. dicp.ac.cn

Research Findings in Tyrosinase Detection

Detailed research has led to the creation of advanced probes with practical applications in complex biological systems. For instance, a near-infrared (NIR) fluorescent probe was developed by coupling a 3-hydroxybenzyl alcohol moiety to an amino hemicyanine skeleton via a carbamate (B1207046) bond. acs.org This probe demonstrated superior analytical performance for tyrosinase detection. acs.org

Key findings from the evaluation of this probe are summarized in the table below:

| Parameter | Finding | Reference |

| Analyte | Tyrosinase | acs.org |

| Detection Limit | 0.36 U mL⁻¹ | acs.org |

| Fluorescence Signal | Switched at 706 nm | acs.org |

| Selectivity | High against other reactive oxygen species | dicp.ac.cnacs.org |

| Applications | Monitoring tyrosinase in food samples (apple, banana, cheese, red wine) and living B16 cells | acs.org |

| Recovery in Food Samples | 95.7–108.3% | acs.org |

The successful application of this probe for visualizing tyrosinase activity during the browning of apple slices and within living cells underscores the practical utility and high spatiotemporal resolution achievable with sensors derived from this structural framework. acs.org The ability to accurately quantify tyrosinase levels in real-world samples opens avenues for its use in food quality assessment and the clinical diagnosis of diseases associated with melanin (B1238610) production. acs.orgscienceopen.com

The development of such sophisticated chemosensors highlights the strategic importance of intermediates like this compound. The benzyloxy group can serve as a protecting group for the phenol function during the multi-step synthesis of the probe, which is later deprotected to yield the active 3-hydroxybenzyloxy recognition site. The nitro group, while not present in the final tyrosinase probe, can be a versatile synthetic handle, for instance, by being reduced to an amine for subsequent conjugation with a fluorophore. The precise positioning of these functional groups is critical for the rational design and successful fabrication of highly selective and sensitive fluorescent probes.

Advanced Spectroscopic and Structural Elucidation Methodologies

Single-Crystal X-ray Diffraction Analysis

While a single-crystal X-ray structure for 3-(Benzyloxy)-2-nitrophenol itself is not widely reported, a detailed analysis has been performed on its derivative, 1-[(3-Benzyloxy-2-nitrophenoxy)methyl]benzene. iucr.orgresearchgate.net This derivative is formed by reacting this compound with benzyl (B1604629) bromide. iucr.org The study of this closely related compound provides significant insight into the likely conformational and interactional behavior of the core this compound structure. The analysis revealed two crystallographically independent molecules (A and B) within the asymmetric unit. iucr.orgresearchgate.net

The three-dimensional shape of the 1-[(3-Benzyloxy-2-nitrophenoxy)methyl]benzene molecule is defined by the spatial relationship between its aromatic rings. The dihedral angles, which measure the twist between the planes of these rings, have been precisely determined. iucr.orgresearchgate.net

In one of the independent molecules (Molecule A), the central benzene (B151609) ring (derived from the phenol) forms dihedral angles of 2.26 (6)° and 58.68 (6)° with the two terminal benzyl rings. iucr.orgresearchgate.net The angle between the two terminal rings is 56.45 (6)°. iucr.orgresearchgate.net The second molecule (Molecule B) exhibits a different conformation, with corresponding dihedral angles of 35.17 (6)°, 70.97 (6)°, and 69.62 (6)°. iucr.orgresearchgate.net These variations underscore the molecule's conformational flexibility.

Interactive Table: Dihedral Angles in 1-[(3-Benzyloxy-2-nitrophenoxy)methyl]benzene

| Molecule | Angle between Central Ring and Terminal Ring 1 (°) | Angle between Central Ring and Terminal Ring 2 (°) | Angle between Terminal Rings (°) |

| Molecule A | 2.26 (6) | 58.68 (6) | 56.45 (6) |

| Molecule B | 35.17 (6) | 70.97 (6) | 69.62 (6) |

Data sourced from references iucr.orgresearchgate.net.

The crystal packing of 1-[(3-Benzyloxy-2-nitrophenoxy)methyl]benzene is stabilized by a network of non-covalent interactions. iucr.orgresearchgate.net These forces, while weaker than covalent bonds, are crucial in directing the assembly of molecules into a stable three-dimensional lattice. nih.govresearchgate.netmdpi.com

The structure features C-H···O hydrogen bonds, where one of the unique molecules forms an inversion dimer through these interactions. iucr.orgresearchgate.net Furthermore, the crystal structure is reinforced by C-H···π interactions and π-π stacking interactions. iucr.orgresearchgate.net The π-π stacking involves the interaction between the electron clouds of the aromatic rings, with centroid-centroid distances measured at 3.7113 (8) Å and 3.7216 (7) Å, linking the molecules into a complex three-dimensional network. iucr.orgresearchgate.net

Interactive Table: Supramolecular Interactions in 1-[(3-Benzyloxy-2-nitrophenoxy)methyl]benzene

| Interaction Type | Description | Distance (Å) |

| C-H···O Hydrogen Bond | Links neighboring molecules to form inversion dimers. | Specific distances detailed in source. iucr.org |

| π-π Stacking | Between aromatic rings of adjacent molecules. | Centroid-Centroid: 3.7113 (8) |

| π-π Stacking | Between aromatic rings of adjacent molecules. | Centroid-Centroid: 3.7216 (7) |

| C-H···π Interaction | Contributes to the 3D network. | Specific distances detailed in source. iucr.org |

Data sourced from references iucr.orgresearchgate.net.

Nuclear Magnetic Resonance (NMR) Spectroscopy

In the ¹H NMR spectrum, the protons of the benzyloxy group's phenyl ring would typically appear in the aromatic region (around 7.3-7.5 ppm), while the methylene (B1212753) (-CH₂-) protons would be a singlet further upfield (around 5.1-5.3 ppm). orgsyn.org The three protons on the nitrophenol ring would also reside in the aromatic region, with their exact shifts influenced by the electron-withdrawing nitro group and the electron-donating hydroxyl and benzyloxy groups. The phenolic hydroxyl proton would likely appear as a broad singlet at a downfield chemical shift.

The ¹³C NMR spectrum would show distinct signals for each unique carbon atom. libretexts.org The carbon attached to the oxygen of the benzyloxy group and the carbons attached to the nitro and hydroxyl groups would be significantly shifted due to the electronegativity of these substituents. organicchemistrydata.org Carbons of the aromatic rings would appear in the typical range of 110-160 ppm.

Interactive Table: Predicted NMR Chemical Shifts (δ) for this compound

| Atom Type | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) | Rationale |

| Phenolic -OH | Broad, downfield | N/A | Acidic proton, subject to exchange. |

| Aromatic C-H (Nitrophenol ring) | 6.8 - 8.0 | 110 - 140 | Positions influenced by -NO₂, -OH, and -OCH₂Ph substituents. |

| Aromatic C-H (Benzyl ring) | 7.3 - 7.5 | 127 - 129 | Typical aromatic region for a monosubstituted benzene ring. |

| Methylene (-OCH₂-) | ~5.2 | ~70 | Methylene group attached to an electronegative oxygen. |

| Aromatic C (Substituted) | N/A | 125 - 160 | Carbons bearing substituents (-OH, -NO₂, -O-, etc.) are shifted significantly. |

Predicted values are based on general principles and data for related structures. libretexts.orgorgsyn.org

For unambiguous assignment of all proton and carbon signals in complex molecules, two-dimensional (2D) NMR techniques are employed. nih.govjgmaas.com Experiments like Heteronuclear Single Quantum Coherence (HSQC) correlate directly bonded ¹H and ¹³C nuclei, while Heteronuclear Multiple Bond Correlation (HMBC) reveals longer-range couplings over two to three bonds. libretexts.org These methods would be essential to definitively map the complete atomic connectivity of this compound, resolving any ambiguities from the 1D spectra. libretexts.org

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy

Key expected vibrations include a broad O-H stretching band for the phenol (B47542) group in the FT-IR spectrum (around 3200-3600 cm⁻¹). up.ac.za The asymmetric and symmetric stretching vibrations of the nitro (NO₂) group would produce strong bands, typically around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively. nih.gov The C-O stretching of the ether linkage and the phenol would also be present. Aromatic C-H and C=C stretching vibrations would appear in their characteristic regions. Raman spectroscopy, being particularly sensitive to non-polar bonds, would effectively complement the FT-IR data, especially for the aromatic ring and C-C bond vibrations. spectroscopyonline.com

Interactive Table: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) (FT-IR) | Expected Wavenumber (cm⁻¹) (FT-Raman) |

| Phenol (-OH) | O-H Stretch | 3200 - 3600 (broad) | Weak |

| Nitro (-NO₂) ** | Asymmetric Stretch | 1520 - 1560 (strong) | Strong |

| Nitro (-NO₂) ** | Symmetric Stretch | 1345 - 1385 (strong) | Moderate |

| Aromatic Ring | C-H Stretch | 3000 - 3100 | Strong |

| Aromatic Ring | C=C Stretch | 1400 - 1600 | Strong |

| Ether (Ar-O-CH₂) | C-O Stretch | 1200 - 1275 (asymmetric) | Moderate |

Expected ranges are based on established spectroscopic data for these functional groups. up.ac.zanih.gov

Mass Spectrometry Techniques (ESI-MS, HRMS) for Molecular Identity and Fragmentation Patterns

High-Resolution Mass Spectrometry (HRMS) and Electrospray Ionization Mass Spectrometry (ESI-MS) are indispensable tools for the precise determination of the molecular weight and elemental composition of this compound, as well as for elucidating its structure through fragmentation analysis.

ESI is a soft ionization technique that typically generates protonated [M+H]⁺ or deprotonated [M-H]⁻ molecular ions with minimal fragmentation, making it ideal for confirming the molecular mass. lookchem.com The theoretical molecular formula of this compound is C₁₃H₁₁NO₄, with a molecular weight of approximately 245.23 g/mol . HRMS allows for the measurement of exact mass with high accuracy, which can confirm the elemental composition.

| Ion Type | Formula | Calculated Exact Mass (m/z) |

|---|---|---|

| [M+H]⁺ (Protonated) | C₁₃H₁₂NO₄⁺ | 246.0761 |

| [M-H]⁻ (Deprotonated) | C₁₃H₁₀NO₄⁻ | 244.0615 |

Fragmentation of the molecule, induced by collision-induced dissociation (CID) within the mass spectrometer, provides valuable structural information. The fragmentation pattern is predictable based on the functional groups present in the structure. Common fragmentation pathways for nitroaromatic compounds include the loss of neutral molecules or radicals. For this compound, key fragmentation patterns would involve the cleavage of the ether bond and modifications to the nitro group.

Key Fragmentation Pathways:

Loss of the Benzyl Group: A very common fragmentation for benzyloxy compounds is the cleavage of the C-O bond, leading to the formation of a stable tropylium (B1234903) ion (C₇H₇⁺) at m/z 91.

Loss of Nitric Oxide or Nitrogen Dioxide: Nitroaromatic compounds frequently exhibit the loss of nitric oxide (•NO, 30 Da) or nitrogen dioxide (•NO₂, 46 Da) from the molecular ion. The loss of •NO₂ is a common exception to the even-electron rule in ESI mass spectrometry.

| Process | Lost Fragment | Description |

|---|---|---|

| Benzylic Cleavage | C₇H₇• | Results in the highly stable tropylium ion (m/z 91) and a nitrophenolate radical. |

| Nitro Group Fragmentation | •NO or •NO₂ | Characteristic fragmentation for nitroaromatic compounds, often observed under ESI conditions. |

Electronic Absorption (UV-Vis) and Fluorescence Spectroscopy

Electronic absorption and fluorescence spectroscopy provide insights into the electronic transitions and photophysical properties of a molecule.

UV-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of this compound is primarily dictated by the electronic transitions within the nitrophenol chromophore. As a close analogue, 2-nitrophenol (B165410) exhibits characteristic absorption bands in the UV and visible regions. These absorptions are typically assigned to π → π* transitions within the benzene ring and n → π* or charge-transfer transitions involving the phenol and nitro groups. The presence of the benzyloxy group, while not a primary chromophore, may act as an auxochrome, potentially causing a minor shift in the absorption maxima (λmax). The yellow color of many nitrophenol compounds suggests absorption in the blue region of the visible spectrum.

Fluorescence Spectroscopy: While fluorescence spectroscopy is a powerful tool, many nitroaromatic compounds are known to be poor fluorophores. The nitro group is strongly electron-withdrawing and can promote non-radiative decay pathways, such as intersystem crossing, which quenches fluorescence. Studies have demonstrated that nitrophenols can act as effective fluorescence quenchers for other fluorescent molecules. Therefore, this compound is not expected to exhibit significant native fluorescence.

Other Advanced Spectroscopic and Analytical Techniques

Further structural confirmation and material characterization are provided by a range of other analytical methods.

Elemental Analysis: This fundamental technique determines the mass percentages of carbon, hydrogen, and nitrogen in the compound, providing empirical validation of the molecular formula, C₁₃H₁₁NO₄.

| Element | Symbol | Atomic Mass | Count | Theoretical Mass % |

|---|---|---|---|---|

| Carbon | C | 12.011 | 13 | 63.67% |

| Hydrogen | H | 1.008 | 11 | 4.52% |

| Nitrogen | N | 14.007 | 1 | 5.71% |

| Oxygen | O | 15.999 | 4 | 26.10% |

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature, providing information about its thermal stability and decomposition profile. A TGA analysis of this compound would be expected to show thermal stability up to a certain temperature, followed by one or more mass loss steps corresponding to the decomposition of the molecule. The decomposition would likely begin with the loss of the more labile nitro and benzyloxy groups before the degradation of the central phenolic ring at higher temperatures. Studies on related complex materials indicate that decomposition can begin at temperatures around 150 °C.

Electron Spin Resonance (ESR) Spectroscopy: ESR (or EPR) spectroscopy is a technique specific to detecting species with unpaired electrons. While this compound is a diamagnetic, even-electron species, ESR could be used to study any radical intermediates formed during chemical reactions or upon irradiation, which is plausible for a nitroaromatic compound.

Scanning Electron Microscopy (SEM): SEM is used to analyze the surface topography and morphology of solid materials. For this compound, SEM analysis would reveal the crystalline habit, particle size, and surface texture of the solid compound, which are important physical characteristics.

Theoretical and Computational Investigations of 3 Benzyloxy 2 Nitrophenol and Analogues

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a important tool in computational chemistry for predicting the properties of molecules. For analogues of 3-(benzyloxy)-2-nitrophenol, DFT calculations provide valuable insights into their geometry, electronic structure, and spectroscopic characteristics.

Geometry Optimization and Conformational Analysis

The three-dimensional structure of a molecule is fundamental to its properties and reactivity. For this compound, the presence of the flexible benzyloxy group introduces several possible conformations. Computational studies on analogous benzyloxy-substituted compounds, such as trans-2-((2-(benzyloxy)benzylidene)amino)phenol (BBAP), have been performed to understand this flexibility. nih.gov These studies, often employing the B3LYP functional with a 6-311++G(d,p) basis set, have identified multiple low-energy conformers that differ primarily in the orientation of the benzyloxy group. nih.gov The conformational landscape is influenced by internal rotations around the C-O and C-C bonds of the benzyloxy moiety. nih.gov

A potential energy scan for different rotatable bonds is a common technique to identify the most stable conformer. acs.org For a molecule like this compound, rotations around the C-O-C ether linkage would be of primary interest to determine the lowest energy conformation.

Electronic Structure Analysis (HOMO-LUMO, Natural Population Analysis)

The electronic properties of a molecule, particularly the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding its reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability. acs.org

Studies on 2-nitrophenol (B165410) and its derivatives provide a good model for the electronic characteristics of the nitrophenol portion of the target molecule. DFT calculations on 2-nitrophenol have shown that the HOMO is typically localized over the phenyl ring and the oxygen atom of the hydroxyl group, while the LUMO is distributed over the nitro group and the phenyl ring. bohrium.comosti.gov The energy of the HOMO is related to the electron-donating ability of the molecule, while the LUMO energy relates to its electron-accepting ability. mdpi.com For 2-nitrophenol, the HOMO-LUMO gap has been calculated to be around 4.03 eV. bohrium.com The presence of substituents on the phenyl ring can modulate this gap; electron-donating groups tend to increase the HOMO energy and decrease the gap, while electron-withdrawing groups lower the LUMO energy. researchgate.netca.gov

Natural Population Analysis (NPA) provides a method for calculating the atomic charges and analyzing the charge distribution within a molecule. researchgate.netca.gov In studies of substituted phenols, NPA has been used to assess the resonance contribution of substituents to the electronic structure. researchgate.netca.gov For this compound, NPA would likely show a significant negative charge on the oxygen atoms of the nitro and hydroxyl groups, and a complex charge distribution across the two aromatic rings.

The following table summarizes representative HOMO-LUMO energy values and the energy gap for 2-nitrophenol from a comparative DFT study. mdpi.com

| Molecule | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Phenol (B47542) | -6.012 | -0.985 | 5.027 |

| 2-Nitrophenol | -6.832 | -2.621 | 4.211 |

| 2-Aminophenol | -5.254 | -0.832 | 4.422 |

Data obtained from DFT B3LYP/6-311G(d,p) calculations. mdpi.com

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis Chemical Shifts)

Computational methods can predict various spectroscopic parameters, which can then be compared with experimental data to validate the computed structure.

NMR Spectroscopy: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) approach within DFT. While specific data for this compound is not available, studies on related compounds show good correlation between calculated and experimental ¹H and ¹³C NMR spectra. nih.gov

IR Spectroscopy: The vibrational frequencies of a molecule can be calculated using DFT. These calculated frequencies, after appropriate scaling, can be compared with experimental Infrared (IR) spectra to aid in the assignment of vibrational bands. For 2-nitrophenol, DFT calculations have been used to assign the characteristic vibrational modes, including the O-H, N-O, and C-H stretching frequencies. bohrium.com The intramolecular hydrogen bond in 2-nitrophenol significantly affects the O-H stretching frequency, causing a redshift compared to a free hydroxyl group. bohrium.com

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is a powerful method for predicting the electronic absorption spectra (UV-Vis) of molecules. researchgate.net Studies on 2-nitrophenol have shown that its absorption spectrum is characterized by bands corresponding to π-π* and n-π* transitions. mdpi.comresearchgate.net The nitro group, being a strong chromophore, significantly influences the UV-Vis spectrum. mdpi.com TD-DFT calculations on 2-nitrophenol have predicted absorption maxima that are in good agreement with experimental values. mdpi.comresearchgate.net For this compound, one would expect a complex spectrum arising from the electronic transitions within both the nitrophenol and benzyl (B1604629) chromophores.

The following table shows a comparison of experimental and calculated UV-Vis absorption maxima for 2-nitrophenol. mdpi.com

| Molecule | Experimental λmax (nm) | Calculated λmax (nm) |

| Phenol | 270 | 238 |

| 2-Nitrophenol | 349 | 362 |

| 2-Aminophenol | 275 | 245 |

Calculated values from TD-DFT B3LYP/6-311G(d,p) level of theory. mdpi.comresearchgate.net

Intermolecular Interaction Analysis

The way molecules pack in the solid state and interact with each other is governed by non-covalent interactions. Computational methods can provide detailed insights into these interactions.

Hirshfeld Surface Analysis for Crystal Packing and Hydrogen Bonding

For substituted phenols, Hirshfeld surface analysis has revealed the importance of O-H···O hydrogen bonds, as well as other interactions like C-H···O, H···H, and π-π stacking interactions in determining the crystal structure. mdpi.com In a study of 4-allyl-2-methoxy-6-nitrophenol, the most significant contributions to the crystal packing were from H···H (39.6%), O···H/H···O (37.7%), and C···H/H···C (12.5%) contacts. mdpi.com The presence of an intramolecular hydrogen bond between the hydroxyl and nitro groups was also confirmed. mdpi.com

For this compound, a Hirshfeld surface analysis would be expected to reveal a complex interplay of interactions. The intramolecular O-H···O hydrogen bond within the 2-nitrophenol moiety would likely be a dominant feature. Intermolecularly, one would anticipate hydrogen bonding involving the nitro group, as well as π-π stacking interactions between the aromatic rings and numerous van der Waals contacts.

The following table illustrates the percentage contributions of various intermolecular contacts to the Hirshfeld surface for an analogue, 4-allyl-2-methoxy-6-nitrophenol. mdpi.com

| Interaction Type | Contribution (%) |

| H···H | 39.6 |

| O···H/H···O | 37.7 |

| C···H/H···C | 12.5 |

| C···C | 4.0 |

| N···H/H···N | 1.9 |

| O···C/C···O | 1.8 |

| O···O | 1.2 |

Quantum Chemical Descriptors of Non-Covalent Interactions

Beyond Hirshfeld surface analysis, other quantum chemical methods can be used to characterize non-covalent interactions in detail.

Quantum Theory of Atoms in Molecules (QTAIM): QTAIM analysis examines the topology of the electron density to define atoms and the bonds between them. nih.govnih.gov This method can identify bond critical points (BCPs) between atoms, and the properties at these points (such as the electron density and its Laplacian) provide information about the nature and strength of the interaction. nih.govnih.gov QTAIM has been used to characterize intramolecular hydrogen bonds in various systems, including hydroxycoumarin derivatives. nih.gov For this compound, QTAIM could be used to quantify the strength of the intramolecular O-H···O hydrogen bond and any weaker C-H···O or C-H···π interactions.

Non-Covalent Interaction (NCI) Index: The NCI index is a visualization tool that highlights regions of non-covalent interactions in real space. chemmethod.comresearchgate.net It is based on the electron density and its reduced density gradient. NCI plots typically use a color scale to distinguish between attractive interactions (like hydrogen bonds and van der Waals forces) and repulsive interactions (steric clashes). chemmethod.com This analysis would be particularly useful for visualizing the spatial arrangement of the various non-covalent interactions within and between molecules of this compound. For instance, NCI analysis on nitrophenols adsorbed on graphene has been used to identify hydrogen bonding, van der Waals forces, and π-π stacking interactions. chemmethod.com

These advanced computational techniques, when applied to this compound and its analogues, provide a powerful means to understand the subtle forces that govern molecular structure and crystal packing.

Reactivity and Mechanistic Pathway Predictions

Computational chemistry offers powerful tools to predict the reactivity and potential reaction mechanisms of molecules like this compound. By analyzing its electronic structure, we can identify regions susceptible to electrophilic or nucleophilic attack, providing insights into its chemical behavior.

The Molecular Electrostatic Potential (MEP) is a valuable descriptor of chemical reactivity, illustrating the charge distribution around a molecule. nih.govimist.maepjap.org The MEP map for this compound would likely reveal negative potential regions (red/yellow) around the oxygen atoms of the nitro and hydroxyl groups, indicating their susceptibility to electrophilic attack. Conversely, positive potential regions (blue) would be expected around the hydrogen atoms, particularly the hydroxyl proton, suggesting these are sites for nucleophilic attack. The benzyloxy group would also influence the potential, with the ether oxygen contributing to the negative potential.

Fukui function analysis further refines these predictions by identifying the most reactive sites for electrophilic, nucleophilic, and radical attacks. mdpi.comresearchgate.netwikipedia.org The Fukui function, derived from the change in electron density upon the addition or removal of an electron, helps pinpoint specific atoms prone to reaction. wikipedia.orgscm.com For this compound, the nitro group, being a strong electron-withdrawing group, significantly influences the electronic distribution and reactivity. mdpi.com Analysis of nitrophenol derivatives often shows that the oxygen atoms of the nitro group are preferred sites for electrophilic attack. imist.ma

Table 1: Predicted Reactive Sites in this compound based on MEP and Fukui Function Analysis

| Reactive Site | Predicted Type of Attack | Reasoning |

|---|---|---|

| Oxygen atoms of the nitro group | Electrophilic | High negative electrostatic potential and favorable Fukui indices for electrophilic attack. imist.maepjap.org |

| Oxygen atom of the hydroxyl group | Electrophilic | Significant negative electrostatic potential. nih.gov |

| Aromatic ring carbons | Electrophilic/Nucleophilic | The interplay of the electron-withdrawing nitro group and electron-donating hydroxyl and benzyloxy groups creates a complex reactivity pattern. |

Transition state modeling allows for the computational investigation of reaction pathways and the determination of activation energies. For this compound, key reactions could include O-alkylation, nitration, or reactions involving the nitro group. Modeling the transition states for these reactions provides a deeper understanding of their feasibility and kinetics.

For instance, in a reaction involving nucleophilic substitution at the benzylic carbon of the benzyloxy group, transition state modeling could elucidate the structure of the activated complex and the energy barrier for the reaction. Similarly, for reactions involving the aromatic ring, modeling can predict the preferred sites of substitution by calculating the energies of the corresponding transition states. Studies on related nitrophenyl compounds have successfully used computational modeling to understand reaction mechanisms, such as the hydrolysis of 4-nitrophenyl α-d-mannopyranoside. acs.org The insights gained from such studies on analogous systems can be extrapolated to predict the behavior of this compound.

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations are instrumental in predicting the biological activity of compounds by studying their interactions with protein targets. nih.govnih.gov Given that this compound is an intermediate in the synthesis of anticancer products, understanding its potential interactions with biological macromolecules is of significant interest. nih.gov

Molecular docking simulations can predict the binding mode and affinity of this compound and its analogues within the active site of a target protein. nih.govnih.govresearchgate.net These simulations consider various interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. For this compound, the hydroxyl and nitro groups are capable of forming hydrogen bonds with amino acid residues in a protein's active site. The benzyl and phenyl rings can engage in hydrophobic and π-π stacking interactions.

For example, nitrophenyl derivatives have been investigated as inhibitors of enzymes like aldose reductase, where the nitro group plays a crucial role in binding to active site residues. nih.gov Docking studies on analogues could reveal key interactions that contribute to their biological activity.

Table 2: Potential Ligand-Protein Interactions for this compound

| Functional Group | Potential Interaction Type | Potential Interacting Amino Acid Residues |

|---|---|---|

| Hydroxyl group | Hydrogen bond donor/acceptor | Serine, Threonine, Aspartate, Glutamate, Histidine |

| Nitro group | Hydrogen bond acceptor, electrostatic interactions | Arginine, Lysine, Histidine |

| Benzyloxy group (ether oxygen) | Hydrogen bond acceptor | Serine, Threonine |

Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a series of compounds with their biological activity. oup.comnih.gov Computational models can generate quantitative structure-activity relationship (QSAR) models by using calculated molecular descriptors. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP).

For a series of analogues of this compound, a QSAR study could be performed by systematically modifying the substituents on the aromatic rings and calculating various molecular descriptors. By correlating these descriptors with experimentally determined biological activity, a predictive QSAR model can be developed. Such models can guide the design of new, more potent analogues. For example, QSAR studies on nitroaromatic compounds have been used to predict their toxicity. oup.comnih.gov

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| m-nitrophenol |

| p-nitrophenol |

Q & A

Q. Validation :

- Chromatography : Use TLC or HPLC to monitor reaction progress.

- Spectroscopy : Confirm structure via H/C$ NMR (aromatic protons at δ 7.2–7.5 ppm, nitro group at δ 8.1–8.3 ppm) and mass spectrometry (molecular ion peak at 259.2 g/mol).

- Crystallography : Single-crystal X-ray diffraction (as in ) resolves stereoelectronic effects .

How do computational models reconcile discrepancies in hydration free energies (HFEs) for nitro-substituted phenols?

Advanced Research Focus

highlights discrepancies between experimental and calculated HFEs for 2-nitrophenol derivatives. Key findings:

- 3-/4-Nitrophenol : Simulated HFEs match experiments, but 2-nitrophenol shows deviations (~1.8 kJ/mol).

- Mitigation : Parameterize force fields de novo for 2-nitrophenol to account for intramolecular hydrogen bonding or steric effects.

Q. Methodology :

- Molecular Dynamics (MD) : Use AMBER/CHARMM with explicit solvent models.

- Validation : Compare with experimental HFEs from calorimetry or partition coefficients.

- Application : Predict solubility and reactivity of this compound in aqueous/organic matrices .

What spectroscopic and crystallographic techniques best characterize benzyloxy-nitrophenol derivatives?

Basic Research Focus

Essential Techniques :

- NMR :

- H NMR: Benzyloxy protons (δ 5.1–5.3 ppm), aromatic protons (δ 6.8–8.3 ppm).

- C NMR: Nitro group (δ 148–152 ppm), benzyl ether (δ 70–75 ppm).

- XRD : Resolve crystal packing (e.g., reports orthorhombic P222 symmetry with π-π stacking).

- FT-IR : Confirm nitro (1520–1350 cm) and phenolic O–H (broad ~3400 cm) groups.

Q. Advanced Applications :

- Time-Resolved Spectroscopy : Study nitro group reduction kinetics.

- DFT Calculations : Correlate electronic structure with reactivity .

How can researchers resolve contradictions in reaction mechanisms involving nitro-group reduction?

Advanced Research Focus

Case Study : Reduction of this compound to aminophenol derivatives.

- Observed Contradictions : Varying product ratios under acidic vs. basic conditions.

- Hypothesis : Competing pathways (direct reduction vs. intermediate nitroso formation).

Q. Experimental Design :

Condition Screening : Test Pd/C, Fe/HCl, or NaBH/NiCl.

Kinetic Monitoring : Use in-situ UV-Vis or HPLC to track intermediates.

Isotopic Labeling : N-labeled nitro groups to trace reduction steps.

Q. Data Analysis :

- Compare activation energies (Arrhenius plots) for each pathway.

- Validate with computational models (e.g., DFT for transition states) .

What strategies optimize this compound as an intermediate in multi-step syntheses?

Advanced Research Focus

Applications : Anticancer agents (), natural product derivatives (e.g., biphenyl ethers).

Q. Key Considerations :

- Protecting Groups : Benzyloxy shields phenolic -OH during nitration or coupling reactions.

- Reactivity Tuning : Nitro group directs electrophilic substitution (e.g., para to -NO).

- Scalability : Replace acetonitrile with greener solvents (e.g., ethanol/water mixtures) .

Case Study : Synthesis of 1-[(3-Benzyloxy-2-nitrophenoxy)methyl]benzene ():

- Purification : Recrystallization in acetone minimizes side products.

- Yield Optimization : Adjust stoichiometry (benzyl bromide : phenol = 1:1) and reaction time.

How do steric and electronic effects influence the regioselectivity of benzyloxy-nitrophenol derivatives?

Advanced Research Focus

Regioselectivity Drivers :

- Steric Effects : Bulky benzyloxy groups hinder ortho-substitution.

- Electronic Effects : Nitro group deactivates the ring, favoring meta/para positions in subsequent reactions.

Q. Methodology :

- Substitution Reactions : Compare bromination or nitration patterns via H NMR.

- Computational Modeling : Use Gaussian or ORCA to map electrostatic potentials and frontier orbitals.

Q. Example :

- Nitration of this compound : Predominant para-substitution due to nitro’s electron-withdrawing effect .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.